1-Palmitoyl-2-palmitoleoyl-sn-glycerol

Description

Properties

Molecular Formula |

C35H66O5 |

|---|---|

Molecular Weight |

566.9 g/mol |

IUPAC Name |

[(2S)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16,33,36H,3-13,15,17-32H2,1-2H3/b16-14-/t33-/m0/s1 |

InChI Key |

ADLOEVQMJKYKSR-YAIMUBSCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-2-palmitoleoyl-sn-glycerol: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-palmitoleoyl-sn-glycerol (16:0-16:1 DAG) is a specific diacylglycerol (DAG) species that plays a multifaceted role in cellular physiology. As a key intermediate in lipid metabolism, it contributes to the synthesis of more complex lipids and the regulation of membrane dynamics. More critically, as a second messenger, its unique structure, featuring a saturated palmitic acid at the sn-1 position and a monounsaturated palmitoleic acid at the sn-2 position, dictates its specific interactions with downstream effector proteins, most notably Protein Kinase C (PKC) isoforms. Dysregulation of 16:0-16:1 DAG levels has been implicated in the pathophysiology of various diseases, including metabolic disorders like insulin resistance and certain types of cancer. This technical guide provides a comprehensive overview of the structure, synthesis, and biological function of this compound, with a focus on its role in cellular signaling. We will delve into established methodologies for its extraction, quantification, and functional analysis, offering a valuable resource for researchers and drug development professionals seeking to understand and target this pivotal lipid mediator.

The Molecular Architecture of this compound

This compound is a 1,2-diacyl-sn-glycerol, a class of glycerolipids consisting of a glycerol backbone with two fatty acid chains esterified at the sn-1 and sn-2 positions, and a free hydroxyl group at the sn-3 position.[1] The stereospecific numbering (sn) is crucial, as only the sn-1,2-diacylglycerol isomers are biologically active as second messengers.[2]

The defining features of this particular DAG species are its acyl chains:

-

sn-1 Position: Palmitic acid (16:0), a 16-carbon saturated fatty acid.

-

sn-2 Position: Palmitoleic acid (16:1), a 16-carbon monounsaturated fatty acid with the double bond typically at the n-7 position.

This specific combination of a saturated and a monounsaturated fatty acid influences the molecule's shape, its interaction with membrane lipids, and its binding affinity for the C1 domains of target proteins.

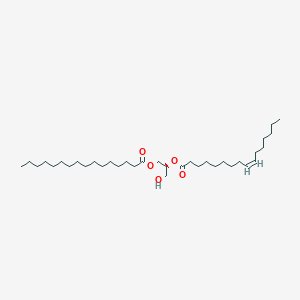

Figure 1: Molecular structure of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively available, its properties can be estimated based on its structure and data from similar diacylglycerols.

| Property | Estimated Value/Characteristic | Reference/Basis for Estimation |

| IUPAC Name | [(2S)-1-(palmitoyloxy)-3-hydroxypropan-2-yl] (9Z)-hexadec-9-enoate | Based on IUPAC nomenclature for similar DAGs |

| Molecular Formula | C₃₅H₆₆O₅ | Calculated |

| Molecular Weight | 566.9 g/mol | Calculated |

| Physical State | Likely a solid or semi-solid at room temperature | Inferred from similar DAGs |

| Solubility | Soluble in organic solvents like chloroform, ethanol, and DMSO | [3] |

Biosynthesis and Metabolism: A Tightly Regulated Hub

The cellular levels of this compound are meticulously controlled through a network of biosynthetic and metabolic pathways.

De Novo Synthesis (Kennedy Pathway)

The primary route for the de novo synthesis of diacylglycerols is the Kennedy pathway.[4] This process begins with the sequential acylation of glycerol-3-phosphate. In the context of 16:0-16:1 DAG synthesis, this would involve:

-

Acylation of glycerol-3-phosphate at the sn-1 position with palmitoyl-CoA.

-

Acylation of the resulting lysophosphatidic acid at the sn-2 position with palmitoleoyl-CoA to form phosphatidic acid (PA).

-

Dephosphorylation of phosphatidic acid by phosphatidic acid phosphatases (PAPs), also known as lipins, to yield this compound.[5]

Figure 2: Simplified de novo synthesis and metabolic fate of this compound.

Hydrolysis of Phospholipids

An alternative and rapid mechanism for generating signaling pools of DAGs is the hydrolysis of membrane phospholipids by phospholipase C (PLC). Upon stimulation of various cell surface receptors, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol. While the fatty acid composition of DAGs generated through this pathway is dependent on the precursor phospholipid, it is a significant source of signaling DAGs.

Metabolic Fates

This compound is a metabolic crossroads and can be directed towards several fates:

-

Synthesis of Triacylglycerols (TAGs): For energy storage, it can be acylated by diacylglycerol acyltransferases (DGATs).[5]

-

Synthesis of Phospholipids: It serves as a precursor for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE).

-

Conversion to Phosphatidic Acid: It can be re-phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid, another important signaling lipid.[6]

Biological Function: A Key Player in Cellular Signaling

The primary signaling function of 1,2-diacyl-sn-glycerols is the activation of Protein Kinase C (PKC) isoforms.[7] The specific acyl chain composition of the DAG molecule is a critical determinant of its signaling specificity, with different PKC isoforms exhibiting preferential activation by different DAG species.[8]

Activation of Protein Kinase C (PKC)

The activation of conventional and novel PKC isoforms is a multi-step process initiated by the generation of DAG within a cell membrane.

-

C1 Domain Binding: The regulatory region of these PKC isoforms contains C1 domains that serve as the binding site for DAG.[2]

-

Membrane Translocation: The binding of DAG to the C1 domain increases the affinity of PKC for the membrane, promoting its translocation from the cytosol to the lipid bilayer where its substrates are located.[2]

-

Conformational Change and Activation: This membrane association, often in concert with calcium binding to the C2 domain in conventional PKCs, leads to a conformational change that relieves autoinhibition and activates the kinase domain.

The presence of an unsaturated fatty acid at the sn-2 position, as in this compound, is generally associated with more potent PKC activation compared to fully saturated DAGs.[8]

Figure 3: General signaling pathway involving diacylglycerol and Protein Kinase C.

Role in Health and Disease

The dysregulation of diacylglycerol metabolism and signaling is increasingly recognized as a contributor to various pathological conditions.

Insulin Resistance and Type 2 Diabetes

An accumulation of intracellular diacylglycerols in tissues like the liver and skeletal muscle is strongly associated with insulin resistance.[9] Specific DAG species can activate certain PKC isoforms (e.g., PKCε in the liver) that phosphorylate and inhibit the insulin receptor and its downstream signaling components, thereby impairing glucose uptake and metabolism.[10] While the specific role of this compound is still under investigation, lipidomic studies have identified changes in its levels in metabolic disease contexts.[11] The presence of palmitoleic acid (16:1) in DAGs has been linked to alterations in adipocyte insulin sensitivity.[12]

Cancer

Diacylglycerol-mediated PKC activation is implicated in various aspects of cancer biology, including cell proliferation, survival, and migration.[13] Aberrant signaling through this pathway can contribute to tumorigenesis. Furthermore, lipid metabolic reprogramming is a hallmark of many cancers, often leading to altered levels of specific lipid species, including DAGs.[14] For instance, elevated levels of PC (16:0/16:1), a potential precursor to or metabolic product of DAG (16:0/16:1), have been observed in colorectal cancer.[4]

Methodologies for the Study of this compound

The accurate analysis of specific diacylglycerol species like this compound from complex biological matrices requires robust and sensitive analytical techniques.

Lipid Extraction

The first crucial step is the efficient extraction of lipids from the biological sample. The choice of method depends on the sample type and the desired lipid classes to be analyzed.

-

Folch and Bligh & Dyer Methods: These are classic liquid-liquid extraction methods using a chloroform/methanol solvent system to partition lipids into an organic phase. They are widely used for broad lipidome analysis.

-

Methyl-tert-butyl ether (MTBE) Method: This is a safer alternative to chloroform-based methods that provides comparable extraction efficiency for many lipid classes.

Figure 4: General workflow for lipid extraction using a modified Bligh & Dyer method.

Separation and Quantification

Due to the presence of numerous isomers, chromatographic separation is often necessary for the accurate quantification of specific DAG species.

-

Thin-Layer Chromatography (TLC): TLC can be used to separate different lipid classes. For separating diacylglycerol isomers (sn-1,2 vs. sn-1,3), TLC plates impregnated with boric acid are effective.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of individual lipid species. Reversed-phase liquid chromatography can separate DAGs based on their acyl chain length and degree of unsaturation. The subsequent tandem mass spectrometry allows for the identification and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.

Table 2: Example LC-MS/MS Parameters for DAG Analysis

| Parameter | Typical Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion | [M+NH₄]⁺ or [M+H]⁺ |

| Fragmentation | Collision-Induced Dissociation (CID) |

| Characteristic Fragments | Neutral loss of fatty acyl chains |

Conclusion and Future Directions

This compound is a structurally specific diacylglycerol with important roles in lipid metabolism and cellular signaling. Its unique composition of a saturated and a monounsaturated fatty acid likely confers distinct biological activities, particularly in the context of PKC activation and the pathophysiology of metabolic diseases and cancer. While our understanding of the general roles of diacylglycerols has advanced significantly, there is a clear need for further research to delineate the specific functions of individual DAG species like 16:0-16:1 DAG.

Future research should focus on:

-

Developing specific tools and reagents: This includes the synthesis of stable isotope-labeled standards for accurate quantification and specific inhibitors or probes to study its function in living cells.

-

Advanced lipidomic studies: Utilizing high-resolution mass spectrometry to map the subcellular distribution and dynamic changes of this compound in response to various stimuli and in different disease models.

-

Functional studies: Elucidating the specific PKC isoforms and other effector proteins that are preferentially activated by this DAG species and the downstream cellular consequences.

A deeper understanding of the biology of this compound will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of human diseases.

References

-

Lipidomics Reveals a Tissue-Specific Fingerprint - PMC. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycerol. Retrieved from [Link]

-

Lipid Subclasses Differentiate Insulin Resistance by Triglyceride–Glucose Index - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Lipidomic analysis reveals significant lipogenesis and accumulation of lipotoxic components in ob/ ob mouse organs - PMC. (2017). National Center for Biotechnology Information. Retrieved from [Link]

-

Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases - PMC. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Palmitoylation in cancer: decoding its roles in signal transduction, tumor immunity, and emerging therapeutic opportunities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Diacylglycerol metabolism and homeostasis in fungal physiology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Similarities and differences between PA and DAG in budding yeast. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Lipidomic and transcriptomic analysis and its therapeutic ... (n.d.). Retrieved from [Link]

-

Roles of Diacylglycerols and Ceramides in Hepatic Insulin Resistance | Request PDF. (2017). ResearchGate. Retrieved from [Link]

-

Lipid Profiling in Epicardial and Subcutaneous Adipose Tissue of Patients with Coronary Artery Disease | Journal of Proteome Research - ACS Publications. (2020). ACS Publications. Retrieved from [Link]

-

DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol. Retrieved from [Link]

-

An imbalanced ratio between PC(16:0/16:0) and LPC(16:0) revealed by lipidomics supports the role of the Lands cycle in ischemic - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Effects of Glucose on Sorbitol Pathway Activation, Cellular ... - JCI. (n.d.). Journal of Clinical Investigation. Retrieved from [Link]

-

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol ameliorates EGF-induced MMP-9 expression by promoting receptor desensitization in MDA-MB-231 cells - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Phosphatidylcholine-bound palmitoleic acid. (2025). Retrieved from [Link]

-

Phospholipid Remodeling in Physiology and Disease - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Levels of Arabidopsis thaliana Leaf Phosphatidic Acids, Phosphatidylserines, and Most Trienoate-Containing Polar Lipid Molecular Species Increase during the Dark Period of the Diurnal Cycle - Frontiers. (2012). Frontiers. Retrieved from [Link]

-

Relative levels of 16:0 and 16:1 in wild-type and transgenic seeds. A,... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Showing metabocard for DG(16:0/16 ... - Bovine Metabolome Database. (n.d.). Retrieved from [Link]

-

Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - International Journal of Biological Sciences. (2021). International Journal of Biological Sciences. Retrieved from [Link]

-

The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol | Biochemical Society Transactions | Portland Press. (2024). Portland Press. Retrieved from [Link]

-

iLipidome: enhancing statistical power and interpretability using hidden biosynthetic interdependencies in the lipidome - bioRxiv. (2024). bioRxiv. Retrieved from [Link]

-

A Lipidomics Approach to Identifying Key Lipid Species Involved in VEGF-Inhibitor Mediated Attenuation of Bleomycin-Induced Pulmonary Fibrosis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Palmitate induces insulin resistance without significant intracellular triglyceride accumulation in HepG2 cells - PubMed. (2010). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palmitic acid in the sn-2 position of dietary triacylglycerols does not affect insulin secretion or glucose homeostasis in healthy men and women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipid Remodeling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Levels of Arabidopsis thaliana Leaf Phosphatidic Acids, Phosphatidylserines, and Most Trienoate-Containing Polar Lipid Molecular Species Increase during the Dark Period of the Diurnal Cycle [frontiersin.org]

- 6. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Palmitate induces insulin resistance without significant intracellular triglyceride accumulation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipidomic analysis reveals significant lipogenesis and accumulation of lipotoxic components in ob/ ob mouse organs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipidomic and transcriptomic analysis and its therapeutic implications in Chinese Kazakh patients with esophageal squamous cell carcinoma | springermedizin.de [springermedizin.de]

Technical Guide: The Biological Role of DG 16:0/16:1 in Lipid Signaling

The following technical guide details the biological role, signaling mechanisms, and analytical quantification of DG 16:0/16:1 (1-palmitoyl-2-palmitoleoyl-sn-glycerol).

Content Type: Technical Whitepaper Target Audience: Lipidomics Researchers, Metabolic Disease Scientists, Drug Development Professionals

Executive Summary

Diacylglycerols (DAGs) are classically defined as transient second messengers produced via phospholipase C (PLC) hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2). However, this definition suffers from "lipid blindness"—treating all DAG species as functionally identical.

DG 16:0/16:1 (this compound) represents a distinct signaling paradigm. Unlike the canonical arachidonic acid-containing DAGs (e.g., 18:0/20:4) derived from membrane turnover, DG 16:0/16:1 is a primary signature of De Novo Lipogenesis (DNL) . It serves as a critical pathological checkpoint in metabolic disease, specifically linking hepatic lipid accumulation to insulin resistance via the aberrant activation of Protein Kinase C epsilon (PKCε).

This guide dissects the biosynthetic origin, signaling specificity, and quantification of this lipid species, providing a roadmap for its interrogation in experimental settings.

Structural & Metabolic Context

The Molecule

DG 16:0/16:1 is a neutral lipid consisting of a glycerol backbone esterified with:

-

sn-1 position: Palmitic acid (16:0), a saturated fatty acid.[1][2]

-

sn-2 position: Palmitoleic acid (16:1n-7), a monounsaturated fatty acid (MUFA).

While the sn-1,2 stereoisomer is the active signaling species, the specific acyl chain composition acts as a "molecular barcode," directing the molecule toward specific protein targets and membrane sub-domains.

Biosynthetic Origin: The DNL-SCD1 Axis

Unlike 18:0/20:4 DAG, which is rapidly generated and cleared at the plasma membrane, DG 16:0/16:1 accumulates in the endoplasmic reticulum (ER) and lipid droplets during states of nutrient excess. Its synthesis requires the coordinated action of two rate-limiting enzymes:

-

Fatty Acid Synthase (FASN): Generates Palmitate (16:0).

-

Stearoyl-CoA Desaturase 1 (SCD1): Introduces a cis-double bond at the

position of Palmitate to form Palmitoleate (16:1).

Consequently, DG 16:0/16:1 is not just a lipid; it is a metabolic index of SCD1 activity and high-carbohydrate feeding.

Figure 1: Biosynthetic Pathway of DG 16:0/16:1. The convergence of FASN and SCD1 activity creates this specific DAG species, distinguishing it from dietary or PI-derived lipids.

Signaling Mechanisms

The PKCε Activation Threshold

The biological "payload" of DG 16:0/16:1 is delivered primarily through Protein Kinase C epsilon (PKCε) . While classical DAGs (18:0/20:4) activate PKCα/β at the plasma membrane to regulate cell growth, DNL-derived DAGs (16:0/16:1) recruit PKCε to the plasma membrane in hepatocytes.

-

Mechanism: DG 16:0/16:1 binds the C1 domain of PKCε.

-

Outcome: Activated PKCε phosphorylates the Insulin Receptor (INSR) at Thr1160 (human sequence).[3]

-

Pathology: This phosphorylation inhibits the receptor's tyrosine kinase activity, effectively blinding the cell to insulin. This is the molecular basis of hepatic insulin resistance .

Membrane Dynamics & Recruitment

The 16:1 moiety (palmitoleate) imparts unique biophysical properties to the DAG molecule. Compared to fully saturated DAGs (16:0/16:0), the cis-double bond in 16:0/16:1 increases membrane fluidity and lateral mobility, potentially enhancing the frequency of collision with PKC isoforms.

| Feature | Canonical DAG (18:0/20:4) | DNL DAG (16:0/16:1) |

| Origin | PIP2 Hydrolysis (PLC) | De Novo Lipogenesis (Kennedy Pathway) |

| Primary Location | Plasma Membrane | ER / Lipid Droplets -> Translocates to PM |

| Primary Target | PKCα, PKCβ, RasGRP | PKCε , PKCθ |

| Physiological Role | Cell growth, Calcium flux | Energy storage, Metabolic feedback |

| Pathological Role | Cancer (if sustained) | Insulin Resistance (NASH/T2D) |

Analytical Methodology: Quantifying DG 16:0/16:1

Accurate measurement requires resolving the specific acyl chains. "Total DAG" assays are insufficient for mechanistic studies.

Lipid Extraction Protocol (MTBE Method)[4]

-

Principle: Methyl-tert-butyl ether (MTBE) extraction provides better recovery of neutral lipids and floats the lipid layer, reducing contamination from protein pellets.

-

Step 1: Add 200 µL sample (plasma/tissue homogenate) to 1.5 mL methanol containing internal standards (e.g., d5-DG 16:0/16:0).

-

Step 2: Vortex 1 min. Add 5 mL MTBE. Incubate 1 hr at RT with shaking.

-

Step 3: Add 1.25 mL MS-grade water to induce phase separation. Centrifuge 10 min at 1,000 x g.

-

Step 4: Collect upper organic phase. Dry under nitrogen. Reconstitute in Isopropanol:Methanol:Chloroform (4:2:1).

LC-MS/MS Workflow

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Chromatography: Reverse Phase C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Gradient: 40% B to 99% B over 15 minutes.

Mass Spectrometry Settings (MRM Mode):

Detection relies on the neutral loss of fatty acids or the ammonium adducts

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | ID Logic |

| DG 16:0/16:1 | 584.5 | 311.3 | Loss of 16:1 acyl chain |

| DG 16:0/16:1 | 584.5 | 313.3 | Loss of 16:0 acyl chain |

| d5-DG IS | 575.5 | 269.2 | Internal Standard Ref |

Note: The "neutral loss" of the fatty acid + ammonia is a common fragmentation pathway in positive mode.

Experimental Workflow: Validating Signaling Roles

To prove DG 16:0/16:1 causality in a biological system, follow this "Self-Validating" workflow.

Figure 2: Experimental Workflow. A stepwise approach to link metabolic perturbation (SCD1 activity) to lipid accumulation and downstream signaling dysfunction.

Causality Check (The "SCD1 Inhibitor" Control)

To confirm that observed effects are due to 16:0/16:1 and not general lipid overload:

-

Treat cells/animals with an SCD1 inhibitor (e.g., A939572).

-

Prediction: This should specifically deplete DG 16:0/16:1 while potentially elevating DG 16:0/16:0.

-

Outcome: If insulin signaling restores despite high total lipids, the 16:1 moiety in the DAG is the specific pathogenic driver.

References

-

Roles of diacylglycerols and ceramides in hepatic insulin resistance. Source: National Institutes of Health (PMC) [Link]

-

A Membrane-Bound Diacylglycerol Species Induces PKCϵ-Mediated Hepatic Insulin Resistance. Source: Cell Metabolism (PubMed) [Link]

-

Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. Source: Journal of Biochemistry (PubMed) [Link]

-

Cis-Palmitoleic Acid Regulates Lipid Metabolism via Diacylglycerol Metabolic Shunting. Source: MDPI (Foods) [Link]

-

LC/MS Method for Comprehensive Analysis of Plasma Lipids. Source: Agilent Technologies Application Note [Link]

Sources

- 1. Fatty acids in the de novo lipogenesis pathway and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 16:0/16:1 DAG (1-Palmitoyl-2-Palmitoleoyl-sn-Glycerol) as a PKC Activator

Topic: 16:0/16:1 DAG as a Protein Kinase C (PKC) Activator Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a rigorous technical analysis of 1-palmitoyl-2-palmitoleoyl-sn-glycerol (16:0/16:1 DAG) , a specific diacylglycerol species containing palmitic acid (16:0) at the sn-1 position and palmitoleic acid (16:1, cis-9) at the sn-2 position. While often overshadowed by the standard 1-palmitoyl-2-oleoyl-sn-glycerol (SAG), 16:0/16:1 DAG represents a distinct, physiologically relevant activator linked to de novo lipogenesis and metabolic signaling (lipokine pathways).

This document details the physicochemical properties, activation mechanisms, and validated experimental protocols required to use 16:0/16:1 DAG effectively in Protein Kinase C (PKC) assays. It emphasizes the critical necessity of Phosphatidylserine (PS) co-presentation and proper lipid micelle formulation to avoid common experimental artifacts.

Molecular Profile & Physicochemical Properties

16:0/16:1 DAG is a neutral lipid acting as a second messenger. Its activation potential is defined by the specific geometry of its acyl chains.

| Property | Specification |

| IUPAC Name | This compound |

| Formula | C |

| Molecular Weight | ~566.9 g/mol |

| sn-1 Chain | Palmitic Acid (16:0) - Saturated, provides membrane anchoring stability. |

| sn-2 Chain | Palmitoleic Acid (16:1n-7) - Monounsaturated, provides the "kink" necessary for membrane disorder. |

| Solubility | Insoluble in water; soluble in Chloroform, Ethanol, DMSO. |

| Physiological Role | Product of PLC hydrolysis; intermediate in de novo synthesis; specific substrate for DGK |

The "Cone Shape" Hypothesis

PKC activation depends on the physical state of the membrane. Saturated DAGs (16:0/16:0) are poor activators because they pack too tightly (cylindrical shape). The cis-double bond in the 16:1 chain of 16:0/16:1 DAG creates a "kink," imparting a cone shape to the molecule. This geometry increases lipid bilayer spacing (negative curvature stress), creating a hydrophobic pocket that facilitates the insertion of the PKC C1 domain [2].

Mechanistic Framework: The C1 Domain Docking Event

The activation of Conventional (cPKC:

-

Cytosolic Autoinhibition: In the absence of DAG, the PKC pseudosubstrate region blocks the catalytic site.

-

Membrane Recruitment:

-

cPKC: Ca

binds the C2 domain, targeting the enzyme to anionic phospholipids (PS/PIP -

nPKC: Recruited directly by high-affinity DAG binding.

-

-

The Stereospecific Lock: The C1 domain docks onto the DAG/PS complex. The 16:0/16:1 DAG headgroup forms hydrogen bonds with conserved Glycine and Glutamine residues in the C1 domain, while the acyl chains intercalate into the membrane.

-

Activation: This high-affinity membrane binding pulls the pseudosubstrate out of the catalytic pocket, enabling substrate phosphorylation.

Visualization: PKC Activation Pathway

Figure 1: Signal transduction pathway showing the generation of 16:0/16:1 DAG and subsequent PKC recruitment.[1][2]

Experimental Best Practices: Handling & Delivery

Critical Failure Point: Adding DAG dissolved in DMSO directly to an aqueous buffer often results in precipitation or the formation of non-bioavailable oil droplets. PKC requires DAG to be presented in a phospholipid bilayer or micelle context .[3]

The "Mixed Micelle" System

For in vitro kinase assays, 16:0/16:1 DAG must be co-sonicated with Phosphatidylserine (PS).

-

Molar Ratio: 4:1 (PS:DAG) is the standard physiological mimic.

-

Detergent: Triton X-100 (0.03% final) helps form mixed micelles that are accessible to the enzyme.

Protocol 1: In Vitro PKC Kinase Assay (Mixed Micelle Method)

Objective: Measure PKC activity using 16:0/16:1 DAG as the activator. Reagents:

-

16:0/16:1 DAG (Avanti Polar Lipids or equivalent).

-

Phosphatidylserine (Brain or Synthetic 16:0/18:1 PS).

-

Recombinant PKC isozyme (e.g., PKC

or PKC -

Substrate peptide (e.g., Histone H1 or PKC-specific peptide).

-

[

-

Step-by-Step Workflow:

-

Lipid Preparation (The Dry Film):

-

In a glass tube, combine PS and 16:0/16:1 DAG in chloroform to achieve a molar ratio of 80 mol% PS / 20 mol% DAG.

-

Example: 40

g PS + 3.5 -

Evaporate solvent under a gentle stream of Nitrogen (N

) to prevent oxidation. -

Checkpoint: Ensure a thin, translucent film forms at the bottom of the tube.

-

-

Micelle Formation:

-

Resuspend the lipid film in Lipid Resuspension Buffer (20 mM HEPES pH 7.4, 0.3% Triton X-100).

-

Vortex vigorously for 1 min.

-

Sonicate in a bath sonicator for 5–10 min until the solution is clear (indicates small micelle formation).

-

-

Reaction Assembly:

-

Prepare Reaction Mix (50

L final):-

20 mM HEPES, pH 7.4

-

10 mM MgCl

-

0.5 mM CaCl

(Required for cPKC; omit for nPKC) -

10

L Lipid Micelles (from step 2) -

20

M Peptide Substrate -

10-50 ng Recombinant PKC

-

-

Initiate reaction by adding ATP Mix (100

M cold ATP + 1

-

-

Incubation & Termination:

-

Incubate at 30°C for 10–20 minutes.

-

Stop reaction by spotting onto P81 phosphocellulose paper (binds basic peptides) or adding SDS-PAGE sample buffer.

-

Visualization: Lipid Micelle Preparation Workflow

Figure 2: Critical workflow for generating bioavailable lipid micelles.

Protocol 2: Cellular Translocation Assay

Objective: Visualize the recruitment of PKC to the plasma membrane in live cells.

System: HeLa or CHO cells expressing GFP-PKC

-

Cell Preparation:

-

Plate cells on glass-bottom confocal dishes.

-

Transfect with GFP-PKC construct 24h prior.

-

-

DAG Delivery (Complexing Method):

-

Challenge: DAG is hydrophobic and won't disperse in media.

-

Solution: Prepare a 10x stock of 16:0/16:1 DAG in DMSO.

-

Dilute this stock 1:1 into a 2% BSA (Fatty Acid Free) solution in PBS. Vortex immediately. The BSA acts as a carrier.

-

Add this complex to the cell media (Final DAG conc: 10–50

M).

-

-

Imaging:

-

Capture baseline images (GFP should be cytosolic).

-

Add DAG/BSA complex.

-

Capture images every 30s for 10 min.

-

Result: GFP signal should accumulate at the plasma membrane and Golgi.

-

Data Analysis & Interpretation

When analyzing results, compare 16:0/16:1 DAG against controls.

| Condition | Expected Result (cPKC) | Interpretation |

| No Lipid | Basal Activity (<5%) | Enzyme is autoinhibited. |

| PS Only | Low Activity (~10-20%) | PS provides electrostatic surface but no C1 docking. |

| PS + 16:0/16:0 DAG | Moderate Activity | Saturated chains bind C1 poorly (steric hindrance). |

| PS + 16:0/16:1 DAG | High Activity (100%) | Optimal cone shape drives high-affinity C1 docking. |

| PMA (Phorbol Ester) | Super-Maximal (>120%) | Pharmacological clamp; resistant to metabolism. |

Troubleshooting Note: If 16:0/16:1 DAG fails to activate, check the sonication step . Cloudy lipid preps indicate large multilamellar vesicles (MLVs) which trap the DAG inside, making it inaccessible to the enzyme. You need Small Unilamellar Vesicles (SUVs) or mixed micelles (clear solution).

References

-

Shulga, Y. V., et al. (2011). "Diacylglycerol Kinase Delta Specificity." Journal of Lipid Research. Specificity of DGK isoforms for 16:0/16:1 species.

-

Newton, A. C. (2018). "Protein kinase C: perfectly balanced." Critical Reviews in Biochemistry and Molecular Biology. Comprehensive review of PKC activation mechanisms.

-

Carrasco, S., & Merida, I. (2007). "Diacylglycerol, when simplicity becomes complex." Trends in Biochemical Sciences. Discusses DAG species specificity.

-

Avanti Polar Lipids. "16:0-16:1 DG Product Page." Technical specifications and solubility data.

-

Giorgione, J., et al. (2006). "Protein Kinase C Activation by Diacylglycerol." Methods in Molecular Biology. Standard protocols for mixed micelle assays.

Sources

Natural occurrence of 16:0/16:1 DAG in mammalian tissues

An In-Depth Technical Guide to the Natural Occurrence of 16:0/16:1 Diacylglycerol in Mammalian Tissues

Authored by a Senior Application Scientist

Abstract

Diacylglycerols (DAGs) are critical lipid second messengers that modulate a vast array of cellular processes, most notably through the activation of protein kinase C (PKC) isoforms.[1] Among the myriad of DAG species, the 1-palmitoyl-2-palmitoleoyl-sn-glycerol (16:0/16:1 DAG) has garnered significant attention due to its prevalence and its emerging roles in metabolic regulation and disease pathogenesis. This technical guide provides an in-depth exploration of the natural occurrence of 16:0/16:1 DAG in mammalian tissues, detailing its biosynthetic origins, its function as a signaling hub, and its implications in health and disease. Furthermore, we present validated, field-proven methodologies for the precise extraction, identification, and quantification of this specific DAG species, offering researchers a robust framework for their investigations.

Introduction: The Significance of DAG Molecular Species

The cellular pool of diacylglycerol is not a homogenous entity but rather a complex mixture of molecular species, each defined by the fatty acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone.[2] This structural diversity is not trivial; it is a fundamental determinant of a DAG molecule's function, influencing its subcellular localization, metabolic fate, and affinity for downstream effector proteins.[3] The 16:0/16:1 DAG, containing a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated palmitoleic acid (16:1) at the sn-2 position, is a product of both de novo lipogenesis and phospholipid remodeling. Its abundance is tightly linked to the activity of Stearoyl-CoA Desaturase (SCD), a critical enzyme in fatty acid metabolism.[4] Understanding the biology of 16:0/16:1 DAG is therefore essential for dissecting complex signaling networks and their dysregulation in metabolic diseases and cancer.[5][6]

Biosynthesis and Metabolic Fate of 16:0/16:1 DAG

The cellular concentration of 16:0/16:1 DAG is dynamically regulated by the interplay of several metabolic pathways. The two primary routes for its generation are the de novo synthesis pathway (Kennedy pathway) and the hydrolysis of membrane phospholipids.

The Role of Stearoyl-CoA Desaturase (SCD)

The synthesis of the 16:1 (palmitoleate) acyl chain is the rate-limiting step in the formation of 16:0/16:1 DAG. This is catalyzed by Stearoyl-CoA Desaturase (SCD), an endoplasmic reticulum-bound enzyme that introduces a double bond into saturated fatty acids.[7] Specifically, SCD converts palmitoyl-CoA (16:0) into palmitoleoyl-CoA (16:1).[4] The ratio of 16:1 to 16:0 in tissues is often used as a surrogate marker for SCD activity.[8] This enzymatic step is a critical control point, as altered SCD expression is linked to obesity, insulin resistance, and hepatic steatosis.[4]

De Novo Synthesis (The Kennedy Pathway)

In this pathway, glycerol-3-phosphate (G3P) is sequentially acylated.

-

Glycerol-3-phosphate acyltransferase (GPAT) esterifies a fatty acyl-CoA (commonly a saturated one like 16:0-CoA) to the sn-1 position, forming lysophosphatidic acid (LPA).

-

1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) then esterifies a second fatty acyl-CoA (in this case, 16:1-CoA) to the sn-2 position, yielding phosphatidic acid (PA), specifically PA (16:0/16:1).[9]

-

Phosphatidic acid phosphatase (PAP), such as the lipin enzymes, dephosphorylates PA to produce 1,2-diacyl-sn-glycerol, yielding 16:0/16:1 DAG.[10]

This newly synthesized DAG can then be utilized for the synthesis of triacylglycerol (TAG) by diacylglycerol O-acyltransferase (DGAT) or for phospholipid synthesis, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[9]

Phospholipid Hydrolysis

A major source of signaling DAG is the enzymatic cleavage of membrane phospholipids.

-

Phospholipase C (PLC): Upon receptor stimulation, PLC isoforms hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), generating DAG and inositol 1,4,5-trisphosphate (IP3). While the DAG from this pathway is typically enriched in arachidonic acid (20:4), PLC can also act on other phospholipids.[1]

-

Phospholipase D (PLD) and PAP: This two-step pathway involves PLD hydrolyzing PC to generate PA, which is then converted to DAG by PAP. This route can produce a sustained pool of DAG and is a significant source of monounsaturated species like 16:0/16:1.[10]

-

Sphingomyelin Synthase-related protein (SMSr): Recent evidence suggests SMSr can generate DAG, including SFA/MUFA-containing species like 16:0/16:1, via the hydrolysis of glycerophospholipids like PC and PE, independent of ceramide.[11]

Signaling Function: Activation of Protein Kinase C

The best-characterized role of DAG is the allosteric activation of PKC enzymes.[12] Upon generation, DAG remains in the inner leaflet of the plasma membrane, where it recruits PKC isoforms from the cytosol. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase.[1][12]

While it was once thought that DAG's role was generic, evidence suggests that different DAG molecular species can elicit distinct signaling outputs, partly by differentially activating various PKC isoforms.[2][3] For instance, the specific fatty acid composition can influence the biophysical properties of the membrane, which in turn affects PKC recruitment and activity.[3] The sustained production of monounsaturated DAGs, such as 16:0/16:1, from PC hydrolysis is thought to mediate long-term cellular responses, in contrast to the transient signals from PIP2-derived DAG.[3] Hyperglycemia in diabetic states can increase the de novo synthesis of DAG, leading to chronic PKC activation and contributing to vascular complications.[5]

Analytical Methodologies for 16:0/16:1 DAG Quantification

Accurate quantification of specific DAG species from complex biological matrices is challenging due to their low abundance, rapid metabolism, and the presence of structural isomers.[13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Data Summary: Reported Occurrence

The presence and relative abundance of 16:0/16:1 DAG and related lipids vary across different tissues and pathological states.

| Lipid Species | Context | Observation | Reference(s) |

| PC (16:0/16:1) | Pancreatic Cancer | Upregulated in patient serum | [14] |

| PC (16:0/16:1) | Macrophages | Preferentially formed from palmitoleic acid, mediates anti-inflammatory effects | [15][16] |

| PA (16:0/16:1) | Mammalian Cells | Produced by phospholipase D (PLD) hydrolysis of PC | [10] |

| DAG (16:0/16:1) | Yeast | Abundant DAG species under standard growth conditions | [17] |

| TAG (containing 16:0 & 16:1) | Diatoms | High abundance, especially under nitrogen-deplete conditions | [18] |

Experimental Protocol: Lipid Extraction and LC-MS/MS Analysis

This protocol provides a robust workflow for the extraction and quantification of DAGs from mammalian tissue. The causality behind this multi-step process is to first efficiently extract all lipids, then isolate the less polar DAGs, and finally analyze them with high sensitivity and specificity.

Step 1: Tissue Homogenization & Lipid Extraction (Modified Folch Method)

-

Rationale: The chloroform/methanol solvent system is a classic choice that effectively solubilizes both polar and non-polar lipids from tissues, ensuring a comprehensive extraction.[19][20] The addition of a saline solution forces a phase separation, partitioning lipids into the lower chloroform phase and water-soluble contaminants into the upper aqueous phase.

-

Protocol:

-

Accurately weigh ~50 mg of frozen mammalian tissue and transfer to a glass tube.

-

Add an appropriate internal standard (e.g., a deuterated or odd-chain DAG standard) to correct for extraction losses and ionization variability.

-

Add 4 mL of HPLC-grade methanol followed by 8 mL of HPLC-grade chloroform for a final ratio of 2:1 Chloroform:Methanol.

-

Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue fragments remain.

-

Add 3 mL of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Step 2: Isolation of DAG Fraction (Optional but Recommended)

-

Rationale: While direct analysis is possible, complex extracts can cause ion suppression in the mass spectrometer. A solid-phase extraction (SPE) or thin-layer chromatography (TLC) step can enrich the DAG fraction, improving sensitivity and reducing matrix effects.[21][22]

-

Protocol (SPE):

-

Condition a silica SPE cartridge with a non-polar solvent (e.g., hexane).

-

Re-dissolve the dried lipid extract in a small volume of a suitable solvent (e.g., isooctane/ethyl acetate).[22]

-

Load the sample onto the SPE cartridge.

-

Wash with a low-polarity solvent to elute highly non-polar lipids like cholesterol esters.

-

Elute the DAG and TAG fraction with a solvent of intermediate polarity (e.g., isooctane/ethyl acetate 75:25).[22]

-

Dry the eluted fraction under nitrogen.

-

Step 3: Derivatization (Critical for Isomer Stability)

-

Rationale: The 1,2- and 1,3-DAG regioisomers can interconvert via acyl migration, especially on silica surfaces or in certain solvents.[23] Derivatizing the free hydroxyl group on the glycerol backbone prevents this migration, ensuring that the analysis reflects the endogenous isomeric state. Derivatization can also improve chromatographic separation and ionization efficiency.[13][23]

-

Protocol (Example using 2,4-difluorophenyl isocyanate):

-

Re-dissolve the dried DAG fraction in an anhydrous solvent like acetonitrile.

-

Add the derivatizing agent (e.g., 2,4-difluorophenyl isocyanate) and a catalyst (e.g., pyridine).

-

Incubate at room temperature or with gentle heating as required by the specific reagent.

-

Quench the reaction and dry the sample. Reconstitute in the initial LC mobile phase for analysis.

-

Step 4: LC-MS/MS Analysis

-

Rationale: Normal-phase LC is excellent for separating lipid classes and regioisomers, while reversed-phase LC separates lipids based on acyl chain length and unsaturation.[13][23] Tandem mass spectrometry (MS/MS) provides specificity by monitoring a characteristic fragmentation of the derivatized DAG, such as a neutral loss of the derivative tag.

-

Parameters:

-

Column: A normal-phase silica column or a reversed-phase C18 column.

-

Mobile Phase: Gradient elution is typically used. For normal-phase, a hexane/isopropanol gradient might be used. For reversed-phase, a methanol/acetonitrile/water gradient with an additive like ammonium acetate is common.[13]

-

Ionization: Electrospray Ionization (ESI) in positive mode is standard.

-

MS Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss scanning. For the 2,4-difluorophenyl urethane derivative, a constant neutral loss of 190.1 Da can be used for selective detection.[23] The specific precursor ion for 16:0/16:1 DAG would be calculated based on its molecular weight plus the derivative and an adduct (e.g., [M+NH4]+).

-

Conclusion for the Field

The 16:0/16:1 DAG species is a key node in the intersection of lipid metabolism and cellular signaling. Its synthesis is intrinsically linked to SCD1 activity, a major therapeutic target in metabolic disease. As a second messenger, it participates in the sustained activation of signaling cascades, including the PKC pathway, with profound physiological consequences. For researchers in metabolic disease, oncology, and cell signaling, the ability to accurately measure this specific DAG is paramount. The methodologies outlined in this guide provide a self-validating system, from extraction to detection, that ensures the scientific integrity of the data. By understanding the nuances of 16:0/16:1 DAG biology and employing rigorous analytical techniques, the scientific community can further unravel its role in mammalian physiology and develop novel therapeutic strategies targeting this critical lipid mediator.

References

- Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature Reviews Molecular Cell Biology, 9(2), 162–176.

- Wakelam, M. J. O. (2018). Diacylglycerol—the long and winding road. Journal of Lipid Research, 59(8), 1343–1347.

-

Murphy, R. C., & Axelsen, P. H. (2011). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. Methods in Molecular Biology, 721, 1-10. [Link]

-

Goni, F. M., & Alonso, A. (2000). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 17(2), 61-70. [Link]

- Eichmann, T. O., & Lass, A. (2015). Diacylglycerol—a pivotal lipid in cellular signaling. Cellular and Molecular Life Sciences, 72(19), 3631–3652.

-

Li, Y., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry, 10, 1033809. [Link]

-

Li, Y., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry, 10. [Link]

- Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497–509.

-

Han, X., & Gross, R. W. (2001). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Analytical Biochemistry, 295(1), 88–100. [Link]

-

Shulga, Y. V., et al. (2004). Association of diacylglycerol kinase ζ with protein kinase C α. The Journal of Cell Biology, 167(5), 929–938. [Link]

-

Hama, K., & Hara, T. (2024). The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol. Biochemical Society Transactions. [Link]

-

Hamilton, M. L., et al. (2015). Overexpression of an endogenous type 2 diacylglycerol acyltransferase in the marine diatom Phaeodactylum tricornutum enhances lipid production and omega-3 long-chain polyunsaturated fatty acid content. Biotechnology for Biofuels, 8(1), 1-16. [Link]

-

Murphy, R. C., et al. (2010). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Analytical Biochemistry, 401(1), 97–107. [Link]

-

Med School. (2025). Activation of protein kinase C and Diacyl Glycerol As a Cause of Complications of Diabetes Mellitus. YouTube. [Link]

-

Perreault, M., & Marette, A. (2001). Saturated, but not n-6 polyunsaturated, fatty acids induce insulin resistance: role of intramuscular accumulation of lipid metabolites. Journal of Applied Physiology, 91(1), 169-178. [Link]

-

SMPDB. (2017). De Novo Triacylglycerol Biosynthesis TG(16:0/16:1(9Z)/20:1(11Z)). Small Molecule Pathway Database. [Link]

-

Hama, K., et al. (2018). Sphingomyelin synthase-related protein generates diacylglycerol via the hydrolysis of glycerophospholipids in the absence of ceramide. Journal of Biological Chemistry, 293(21), 8123–8136. [Link]

-

Flowers, M. T., et al. (2011). Modulation of palmitate-induced endoplasmic reticulum stress and apoptosis in pancreatic β-cells by stearoyl-CoA desaturase and Elovl6. American Journal of Physiology-Endocrinology and Metabolism, 300(4), E632-E643. [Link]

-

Cheng, C., et al. (2022). Lipid Metabolism in Oncology: Why It Matters, How to Research, and How to Treat. Metabolites, 12(3), 227. [Link]

-

Mu, H., & Hoy, C. E. (2000). Identification of diacylglycerols and triacylglycerols in a structured lipid sample by atmospheric pressure chemical ionization liquid chromatography/mass spectrometry. Journal of the American Oil Chemists' Society, 77(10), 1049-1056. [Link]

-

Devaiah, S. P., et al. (2012). Levels of Arabidopsis thaliana Leaf Phosphatidic Acids, Phosphatidylserines, and Most Trienoate-Containing Polar Lipid Molecular Species Increase during the Dark Period of the Diurnal Cycle. Frontiers in Plant Science, 3. [Link]

-

Hama, K., et al. (2018). Sphingomyelin synthase-related protein generates diacylglycerol via the hydrolysis of glycerophospholipids in the absence of ceramide. Journal of Biological Chemistry, 293(21), 8123–8136. [Link]

-

Kim, Y. J., et al. (2011). Phosphatidylinositol synthesis at the endoplasmic reticulum. Traffic, 12(10), 1435–1443. [Link]

-

Ntambi, J. M., & Miyazaki, M. (2004). Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism. Current Opinion in Lipidology, 15(3), 289-295. [Link]

-

Ferreira, T., & Small, D. M. (2016). Similarities and differences between PA and DAG in budding yeast. Traffic, 17(10), 1101–1114. [Link]

-

Watts, J. L., & Browse, J. (2002). Fatty acid synthesis and lipid metabolism in the C. elegans gonad. The Plant Journal, 31(6), 723-731. [Link]

-

Niu, Y. F., et al. (2013). Inventory of Fatty Acid Desaturases in the Pennate Diatom Phaeodactylum tricornutum. Marine Drugs, 11(11), 4437–4458. [Link]

-

Kelly, A. A., & Dörmann, P. (2016). Probing Arabidopsis Chloroplast Diacylglycerol Pools by Selectively Targeting Bacterial Diacylglycerol Kinase to Suborganellar Membranes. Plant Physiology, 172(3), 1500–1513. [Link]

-

Dobrzyn, P., & Dobrzyn, A. (2023). Role of Stearoyl-CoA Desaturase 1 in Cardiovascular Physiology. International Journal of Molecular Sciences, 24(6), 5431. [Link]

-

MMPC. (2013). Tissue TG & TC Protocol. Mouse Metabolic Phenotyping Centers. [Link]

-

Zhou, L., et al. (2020). Differences in lipidomics may be potential biomarkers for early diagnosis of pancreatic cancer. Brazilian Journal of Medical and Biological Research, 53(8). [Link]

-

Ivanova, P. T., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 999. [Link]

-

Bates, P. D., & Browse, J. (2012). The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. Frontiers in Plant Science, 3. [Link]

-

Bates, P. D., & Browse, J. (2012). The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. Frontiers in Plant Science, 3. [Link]

-

Okumura, K., et al. (1998). Simultaneous quantitation of ceramides and 1,2-diacylglycerol in tissues by Iatroscan thin-layer chromatography–flame-ionization detection. Lipids, 33(5), 529–532. [Link]

-

Wang, Y., et al. (2024). Cis-Palmitoleic Acid Regulates Lipid Metabolism via Diacylglycerol Metabolic Shunting. Metabolites, 14(1), 54. [Link]

-

Ghandour, R. A., et al. (2025). Phosphatidylcholine-bound palmitoleic acid: A bioactive key to unlocking macrophage anti-inflammatory functions. Journal of Biological Chemistry. [Link]

-

Wang, Q., et al. (2021). An imbalanced ratio between PC(16:0/16:0) and LPC(16:0) revealed by lipidomics supports the role of the Lands' cycle in ischemic brain injury. Journal of Neurochemistry, 157(6), 2099-2113. [Link]

-

Piraquive, J., et al. (2024). Fecal Dysosmobacter spp. concentration is linked to plasma lipidome in insulin-resistant individuals with overweight. Gut Microbes, 16(1), 2321473. [Link]

-

Butler, L. M., et al. (2013). Lipids and cancer: emerging roles in pathogenesis, diagnosis and therapeutic intervention. Advanced Drug Delivery Reviews, 65(1), 1-5. [Link]

-

Hanamatsu, H., et al. (2014). Distribution of 16:1 fatty acids between phospholipids. Journal of Lipid Research, 55(9), 1974–1985. [Link]

-

Piraquive, J., et al. (2024). Fecal Dysosmobacter spp. concentration is linked to plasma lipidome in insulin-resistant individuals with overweight, obesity. bioRxiv. [Link]

-

Ghandour, R. A., et al. (2025). Phosphatidylcholine-bound palmitoleic acid: A bioactive key to unlocking macrophage anti-inflammatory functions. Journal of Biological Chemistry. [Link]

Sources

- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Lipids and cancer: emerging roles in pathogenesis, diagnosis and therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Role of Stearoyl-CoA Desaturase 1 in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SMPDB [smpdb.ca]

- 10. portlandpress.com [portlandpress.com]

- 11. Sphingomyelin synthase-related protein generates diacylglycerol via the hydrolysis of glycerophospholipids in the absence of ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 14. scielo.br [scielo.br]

- 15. uvadoc.uva.es [uvadoc.uva.es]

- 16. balsinde.org [balsinde.org]

- 17. researchgate.net [researchgate.net]

- 18. Overexpression of an endogenous type 2 diacylglycerol acyltransferase in the marine diatom Phaeodactylum tricornutum enhances lipid production and omega-3 long-chain polyunsaturated fatty acid content - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mmpc.org [mmpc.org]

- 21. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Researcher's Guide to Delivering 16:0/16:1 Diacylglycerol (DAG) to Cell Cultures

Introduction: The Significance of 16:0/16:1 DAG in Cellular Signaling

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, regulating processes from cell growth and differentiation to apoptosis. The specific isomeric form, such as 1-palmitoyl-2-palmitoleoyl-sn-glycerol (16:0/16:1 DAG), possesses distinct biological activities due to the unique properties conferred by its fatty acid constituents. This particular DAG species, containing a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated palmitoleic acid (16:1) at the sn-2 position, is a key intermediate in phospholipid metabolism and has been implicated in the activation of protein kinase C (PKC) and other signaling cascades.[1][2][3]

The inherent hydrophobicity of DAGs presents a significant challenge for their direct application to aqueous cell culture media.[4] Therefore, robust and reproducible protocols are essential for the effective delivery of 16:0/16:1 DAG to cultured cells to study its downstream effects. This guide provides an in-depth analysis of the principles behind various delivery methods and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Principles of Lipid Delivery to Cultured Cells

The successful delivery of hydrophobic molecules like 16:0/16:1 DAG into cells hinges on overcoming their poor aqueous solubility. The primary goal is to create a stable dispersion in the culture medium that facilitates cellular uptake without inducing cytotoxicity. Several strategies have been developed to achieve this, each with its own advantages and considerations.[5][6]

The main approaches for delivering lipids to cells in culture can be categorized as follows:

-

Solvent-Based Delivery: This method involves dissolving the lipid in a water-miscible organic solvent, which is then diluted into the culture medium.[4] While straightforward, care must be taken to minimize solvent-induced cytotoxicity.[4]

-

Carrier-Mediated Delivery: Lipids can be complexed with carrier molecules, such as bovine serum albumin (BSA) or cyclodextrins, to enhance their solubility and facilitate delivery.[4][6][7]

-

Liposomal Delivery: Encapsulating lipids within liposomes, which are microscopic vesicles composed of a lipid bilayer, provides a biocompatible method for cellular delivery.[8][9]

The choice of method depends on the specific experimental goals, cell type, and the required concentration of 16:0/16:1 DAG.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for preparing and delivering 16:0/16:1 DAG to cell cultures, highlighting the key decision points for selecting a delivery method.

Caption: General workflow for 16:0/16:1 DAG delivery to cell cultures.

Detailed Application Notes and Protocols

This section provides step-by-step protocols for three common methods of delivering 16:0/16:1 DAG to cell cultures. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Direct Delivery Using an Organic Solvent

This is the most direct method but requires careful control of the final solvent concentration to avoid cytotoxicity. Ethanol and DMSO are common choices.[4]

Causality Behind Experimental Choices:

-

Choice of Solvent: Ethanol and DMSO are chosen for their miscibility with water and their ability to dissolve lipids. However, they can affect cell signaling pathways independently, so their final concentration must be kept to a minimum, typically below 0.1-0.5%.[4]

-

Vortexing/Sonication: These steps are critical to ensure the rapid and uniform dispersion of the DAG-solvent mixture into the aqueous culture medium, preventing the formation of large, cytotoxic lipid aggregates.

Step-by-Step Methodology:

-

Prepare a 10-20 mM stock solution of 16:0/16:1 DAG in high-purity ethanol or DMSO. Ensure the DAG is fully dissolved. This stock can be stored at -20°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

-

Warm the cell culture medium and the DAG stock solution to 37°C. This helps to prevent precipitation of the lipid upon dilution.

-

Dilute the DAG stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to add the stock solution dropwise while vortexing or gently swirling the medium to ensure rapid dispersion.

-

Immediately apply the DAG-containing medium to your cells.

-

Control Experiment: Prepare a vehicle control by adding the same volume of the organic solvent to the culture medium without the DAG.

Quantitative Data Summary:

| Parameter | Recommended Range | Notes |

| Final Solvent Concentration | < 0.5% (v/v) | Cell-type dependent; determine the maximum tolerable concentration for your cells. |

| Final DAG Concentration | 1 - 100 µM | The optimal concentration should be determined empirically through a dose-response experiment. |

| Incubation Time | Varies (minutes to hours) | Dependent on the specific cellular response being investigated. |

Protocol 2: Carrier-Mediated Delivery Using Bovine Serum Albumin (BSA)

BSA is a natural carrier of fatty acids and other lipids in the blood and is commonly used to deliver hydrophobic molecules to cells in culture in a physiologically relevant manner.[4][6] Fatty acid-free BSA is essential for this application to ensure that the binding sites are available for the 16:0/16:1 DAG.

Causality Behind Experimental Choices:

-

Fatty Acid-Free BSA: Using fatty acid-free BSA is critical to ensure that the binding capacity of the albumin is available for the exogenous 16:0/16:1 DAG and not already occupied by other lipids.[10]

-

Molar Ratio of DAG to BSA: The ratio of DAG to BSA can influence the delivery efficiency and cellular response. A molar ratio of 2:1 to 6:1 (lipid:BSA) is a common starting point.[11]

-

Incubation at 37°C: This step facilitates the complexation of DAG with BSA, allowing the hydrophobic fatty acid chains of the DAG to bind to the hydrophobic pockets of the albumin protein.[10]

Step-by-Step Methodology:

-

Prepare a stock solution of 16:0/16:1 DAG in an organic solvent (e.g., chloroform or ethanol) as described in Protocol 1.

-

Aliquot the desired amount of the DAG stock solution into a sterile glass tube.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube. This step is crucial to remove the organic solvent before adding the aqueous BSA solution.

-

Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium or phosphate-buffered saline (PBS).

-

Add the BSA solution to the lipid film and incubate at 37°C for 30-60 minutes with gentle agitation (e.g., on a shaker). [10] This allows the DAG to complex with the BSA.

-

The DAG:BSA complex is now ready to be diluted into your cell culture medium to the desired final concentration.

-

Control Experiment: Prepare a BSA-only control by following the same procedure but without adding the DAG.

Quantitative Data Summary:

| Parameter | Recommended Range | Notes |

| Molar Ratio (DAG:BSA) | 2:1 to 6:1 | The optimal ratio may need to be determined experimentally. |

| Final BSA Concentration | 0.1 - 1% (w/v) | Higher concentrations may affect cell growth and should be tested. |

| Final DAG Concentration | 1 - 100 µM | Titrate to find the optimal concentration for your experiment. |

Protocol 3: Enhanced Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, making them excellent carriers for lipophilic molecules.[7][12] Beta-cyclodextrins (β-CD) and their derivatives, such as methyl-β-cyclodextrin (MβCD), are commonly used.[12]

Causality Behind Experimental Choices:

-

Hydrophobic Cavity: The nonpolar interior of the cyclodextrin molecule encapsulates the hydrophobic fatty acid chains of the 16:0/16:1 DAG, while the polar exterior allows the complex to be soluble in the aqueous culture medium.[13]

-

Stirring/Sonication: These actions provide the necessary energy to facilitate the inclusion of the DAG molecule into the cyclodextrin cavity, forming a stable complex.

Step-by-Step Methodology:

-

Prepare a stock solution of 16:0/16:1 DAG in an organic solvent as described in Protocol 1.

-

Prepare a stock solution of β-cyclodextrin or a derivative (e.g., 10-50 mM) in serum-free medium or PBS.

-

Add the DAG stock solution dropwise to the cyclodextrin solution while vigorously stirring or sonicating. The ratio of DAG to cyclodextrin will need to be optimized, but a 1:10 to 1:20 molar ratio is a good starting point.

-

Continue to stir or sonicate the mixture until the solution becomes clear, indicating the formation of the inclusion complex. This may take 30-60 minutes.

-

The DAG-cyclodextrin complex can now be sterile-filtered and added to the cell culture medium.

-

Control Experiment: Prepare a cyclodextrin-only control by adding the same concentration of cyclodextrin to the culture medium.

Quantitative Data Summary:

| Parameter | Recommended Range | Notes |

| Molar Ratio (DAG:Cyclodextrin) | 1:10 to 1:20 | Optimization is key for efficient complexation. |

| Final Cyclodextrin Concentration | 1 - 10 mM | High concentrations can be cytotoxic by extracting cholesterol from cell membranes. |

| Final DAG Concentration | 1 - 100 µM | Determine the optimal concentration for your specific application. |

Signaling Pathway of 16:0/16:1 DAG

16:0/16:1 DAG primarily functions as a second messenger to activate Protein Kinase C (PKC). This activation initiates a cascade of downstream signaling events that regulate a variety of cellular processes.

Caption: Simplified signaling cascade initiated by 16:0/16:1 DAG.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your experiments, it is essential to incorporate self-validating measures into your protocols.

-

Purity of 16:0/16:1 DAG: Always use high-purity 16:0/16:1 DAG. The presence of other lipid species can lead to off-target effects. Verify the purity by appropriate analytical methods if necessary.

-

Confirmation of Delivery: While direct measurement of intracellular DAG levels can be complex, you can infer successful delivery by measuring a known downstream event, such as the phosphorylation of a specific PKC substrate.

-

Cytotoxicity Assays: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your experiments to ensure that the observed effects are not due to cell death induced by the delivery vehicle or the DAG itself.

-

Appropriate Controls: The inclusion of vehicle controls (solvent, BSA, or cyclodextrin alone) is non-negotiable to distinguish the specific effects of 16:0/16:1 DAG from any effects of the delivery system.

By adhering to these principles and protocols, researchers can confidently and effectively deliver 16:0/16:1 DAG to cell cultures, enabling the elucidation of its precise roles in cellular signaling and physiology.

References

-

ResearchGate. (2015, November 20). How to prepare different lipid conditions for cell culture experiments? Retrieved from [Link]

-

ResearchGate. (2021, October 23). How can I make a phospholipid solution for physiological delivery to treat cells in cell culture? Retrieved from [Link]

-

Cao, Y., et al. (2024). Improved solubility and bioavailability of cyclolinopeptides by diacylglycerol in the β-cyclodextrin Pickering emulsions. Food Chemistry, 455, 141553. Retrieved from [Link]

-

Lipids in Cell Culture Media. (n.d.). GE Healthcare Life Sciences. Retrieved from [Link]

-

Williamson, K. C., et al. (2022). Diacylglycerol Kinase A Is Essential for Polymyxin Resistance Provided by EptA, MCR-1, and Other Lipid A Phosphoethanolamine Transferases. mBio, 13(1), e03569-21. Retrieved from [Link]

-

Lipids in cell culture media. (2020, March 31). Cytiva. Retrieved from [Link]

-

Tenchov, R., et al. (2023). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Pharmaceutics, 15(7), 1818. Retrieved from [Link]

-

Tincu, R., et al. (2022). Novel Bovine Serum Albumin-Decorated–Nanostructured Lipid Carriers Able to Modulate Apoptosis and Cell-Cycle Response in Ovarian, Breast, and Colon Tumoral Cells. Pharmaceutics, 14(11), 2320. Retrieved from [Link]

-

Chen, Y.-L., & Hsu, C.-L. (2024). The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol. Biochemical Society Transactions, BST20230787. Retrieved from [Link]

-

Daraee, H., et al. (2020). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Molecules, 25(20), 4781. Retrieved from [Link]

-

ResearchGate. (2019, December 11). How can I make a phospholipid solution in BSA to treat cell with phospholipids? Retrieved from [Link]

-

Wang, Y., et al. (2016). Bovine serum albumin nanoparticles as controlled release carrier for local drug delivery to the inner ear. Nanoscale Research Letters, 11(1), 35. Retrieved from [Link]

-

Devaiah, S. P., et al. (2012). Levels of Arabidopsis thaliana leaf phosphatidic acids, phosphatidylserines, and most trienoate-containing polar lipid molecular species are not affected in a T-DNA knockout mutant of a G-protein β-subunit. Frontiers in Plant Science, 3, 47. Retrieved from [Link]

-

Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 72(20), 3931–3952. Retrieved from [Link]

-

The Eicosanoid Research Division @ IBGM. (n.d.). Phosphatidylcholine-bound palmitoleic acid. Retrieved from [Link]

-

Athenstaedt, K., et al. (2011). YPR139c/LOA1 encodes a novel lysophosphatidic acid acyltransferase associated with lipid droplets and involved in TAG homeostasis. Molecular Biology of the Cell, 22(22), 4371–4384. Retrieved from [Link]

-

Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Nature Reviews Drug Discovery, 3(12), 1023–1035. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). Liposome Preparation. Retrieved from [Link]

-

Research With Rutgers. (n.d.). Use of cyclodextrin to deliver lipids and to modulate apolipoprotein B- 100 production in HepG2 cells. Retrieved from [Link]

-

Botelho, S. C., et al. (2025). Acute diacylglycerol production activates critical membrane-shaping proteins leading to mitochondrial tubulation and fission. Nature Communications, 16(1), 1-18. Retrieved from [Link]

-

Carravieri, A., et al. (2022). Lipidomic Approaches towards Deciphering Glycolipids from Microalgae as a Reservoir of Bioactive Lipids. Marine Drugs, 20(2), 106. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). 16:0 DG 800816 1,2-dipalmitoyl-sn-glycerol. Retrieved from [Link]

-

Mourtzinos, I., & Goula, A. M. (2023). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. Molecules, 28(18), 6533. Retrieved from [Link]

-

YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Retrieved from [Link]

-

Trucillo, P., & Campardelli, R. (2022). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Processes, 10(11), 2277. Retrieved from [Link]

-

Rozengurt, E., et al. (1984). Diacylglycerol stimulates DNA synthesis and cell division in mouse 3T3 cells: role of Ca2+-sensitive phospholipid-dependent protein kinase. Proceedings of the National Academy of Sciences, 81(18), 5748-5752. Retrieved from [Link]

-

Igal, R. A., et al. (2001). Diacylglycerol generated in CHO cell plasma membrane by phospholipase C is used for triacylglycerol synthesis. Journal of Lipid Research, 42(1), 88-95. Retrieved from [Link]

-

ResearchGate. (n.d.). Sources of diacylglycerols (DAG) in the cell. Intracellularly, DAG is... Retrieved from [Link]

-

Chen, Y.-L., & Hsu, C.-L. (2024). The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol. Biochemical Society Transactions. Retrieved from [Link]

-

Strijbis, K., et al. (2014). Quantitative Analysis of Cellular Diacylglycerol Content. Bio-protocol, 4(1), e1006. Retrieved from [Link]

-

Medina-Palomo, A., et al. (2023). Addition of exogenous diacylglycerol enhances Wnt/β-catenin signaling through stimulation of macropinocytosis. iScience, 26(9), 107663. Retrieved from [Link]

-

Bates, P. D. (2016). The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. Plant & Cell Physiology, 57(5), 903–911. Retrieved from [Link]

-

ResearchGate. (2025, March 19). Acute diacylglycerol production activates critical membrane-shaping proteins leading to mitochondrial tubulation and fission. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. Retrieved from [Link]

Sources

- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. us.cmd2.vwr.com [us.cmd2.vwr.com]

- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 7. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

Solvent systems for dissolving 16:0/16:1 DAG for in vitro assays

Application Note & Protocol Guide: Solvent Systems for 16:0/16:1 DAG in In Vitro Assays

Abstract

1-palmitoyl-2-palmitoleoyl-sn-glycerol (16:0/16:1 DAG) is a bioactive lipid second messenger critical for the activation of Protein Kinase C (PKC) and other C1 domain-containing effectors.[1] However, its high lipophilicity (LogP > 6) and distinct acyl chain saturation profile make it prone to rapid precipitation in aqueous buffers, leading to erratic assay data. This guide provides three validated solvent systems for delivering 16:0/16:1 DAG: Mixed Micelles (for enzymatic assays), BSA Conjugation (for cell signaling), and Solvent Injection (for high-throughput screening), with a focus on maximizing bioavailability and minimizing solvent toxicity.

Physicochemical Profile & Solubility Strategy

Before attempting solubilization, it is critical to understand the physical constraints of 16:0/16:1 DAG. Unlike short-chain DAGs (e.g., diC8), which have moderate water solubility, 16:0/16:1 DAG is essentially insoluble in water.